1,7,7-Trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one
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Overview
Description
1,7,7-Trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one is a complex organic compound with a unique bicyclic structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure features a bicyclo[2.2.1]heptane core with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the trimethyl groups: This step involves alkylation reactions using appropriate alkylating agents.
Attachment of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1,7,7-Trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
1,7,7-Trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7,7-Trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Camphor: A bicyclic ketone with a similar structure but different functional groups.
Borneol: A bicyclic alcohol with a similar core structure.
Isoborneol: An isomer of borneol with a different arrangement of atoms.
Uniqueness
1,7,7-Trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one is unique due to its specific combination of functional groups and the presence of the piperidine ring. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H27NO2 |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1,7,7-trimethyl-4-(4-methylpiperidine-1-carbonyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C17H27NO2/c1-12-5-9-18(10-6-12)14(20)17-8-7-16(4,13(19)11-17)15(17,2)3/h12H,5-11H2,1-4H3 |
InChI Key |
ZVSIHPSUSNVKHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C23CCC(C2(C)C)(C(=O)C3)C |
Origin of Product |
United States |
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